molecular formula C12H13ClF3N3O B1308559 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-66-8

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No. B1308559
M. Wt: 307.7 g/mol
InChI Key: PMZLEJZBYZVZMY-UHFFFAOYSA-N
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Description

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide is a chemical entity that appears to be related to various research efforts in the development of small molecule inhibitors and other biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs of pyridine and piperidine rings, as well as chloro and trifluoromethyl groups, are recurrent in the context of medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds involves hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps . Similarly, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation . These methods suggest that the synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide would likely require careful planning of the synthetic route to introduce the appropriate functional groups while maintaining the integrity of the pyridine and piperidine scaffolds.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by single crystal X-ray diffraction, which provided detailed information on bond lengths, angles, and crystal packing . This suggests that a similar approach could be used to analyze the molecular structure of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, potentially revealing insights into its conformation and interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their functional groups and overall structure. For instance, the triazine heterocycle in 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors was found to be crucial for potency and selectivity . The presence of a chloro substituent, as seen in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, can also affect the reactivity and the conditions required for further functionalization . These findings imply that the reactivity of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide would need to be carefully evaluated, especially in the context of its potential use as a pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure. The introduction of a trifluoromethyl group, for example, can significantly alter the lipophilicity and metabolic stability of a compound . The chloro and pyridinyl groups may also impact the compound's solubility and ability to form hydrogen bonds or engage in other non-covalent interactions . Therefore, a comprehensive analysis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide would include an assessment of its solubility, stability, and potential for bioavailability, which are critical factors in drug development.

Scientific Research Applications

  • Agrochemicals

    • TFMP derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The outcomes obtained include the protection of crops from pests .
  • Pharmaceuticals

    • Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The outcomes obtained include the development of effective pharmaceutical products .
  • Veterinary Products

    • TFMP derivatives are used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
    • The outcomes obtained include the development of effective veterinary products .

Safety And Hazards

TFMP derivatives may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZLEJZBYZVZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

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